
Indium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Indium acetate, also known as Indium triacetate, is a compound with the chemical formula In(CH3COO)3 . It is primarily used as a precursor for indium-containing compounds such as solar cell materials CuInS2 and indium phosphide quantum dots . The primary targets of this compound are these indium-containing compounds.
Mode of Action
The interaction of this compound with its targets involves the formation of indium-containing compounds. For instance, it can react with propionic acid to form a new compound . The exact mode of action can vary depending on the specific reaction and the compounds involved.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of indium-containing compounds. These compounds can be involved in various biological and medical applications, including antimicrobial activities against various microorganisms .
Pharmacokinetics
This compound is soluble in water, acetic acid, and mineral acids . This solubility can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor for indium-containing compounds. These compounds can have various applications, such as in the creation of solar cell materials and quantum dots . Additionally, Indium(III) complexes have shown antibacterial activity against both Gram-negative and Gram-positive bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . .
Biochemical Analysis
Biochemical Properties
Indium acetate plays a role in biochemical reactions. It is used as a catalyst in intermolecular radical addition of organic iodides to electron-deficient alkenes Its biochemical properties depend on the primary ligand used for its synthesis .
Cellular Effects
Indium (III) complexes, which include this compound, have been reported to have a wide range of biological and medical applications . These complexes can interact with various cellular components, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be used as a catalyst in certain chemical reactions
Preparation Methods
Indium acetate can be synthesized through several methods:
Reaction with Indium Metal: Indium metal reacts with acetic acid to form indium triacetate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Reaction with Indium Hydroxide: Indium hydroxide can be reacted with acetic acid to produce indium triacetate.
Industrial Production: On an industrial scale, indium triacetate is produced by dissolving indium carbonate in a mixture of acetic acid and acetic anhydride.
Chemical Reactions Analysis
Indium acetate undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form indium oxide. This reaction typically occurs upon heating.
Reduction: It can be reduced to indium metal using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: this compound can participate in substitution reactions where the acetate groups are replaced by other ligands.
Catalytic Reactions: this compound is used as a catalyst in the radical addition of organic iodides to electron-deficient alkenes.
Scientific Research Applications
Comparison with Similar Compounds
Indium acetate can be compared with other indium compounds and similar metal acetates:
Indium Chloride: Unlike indium triacetate, indium chloride is more commonly used in inorganic synthesis and as a Lewis acid catalyst.
Indium Nitrate: Indium nitrate is used in the preparation of indium oxide nanoparticles, whereas indium triacetate is more commonly used in organic synthesis.
Gallium Acetate: Gallium acetate is similar to indium triacetate in terms of its chemical structure and reactivity.
This compound stands out due to its versatility as a catalyst and its role as a precursor for various indium-based compounds. Its unique properties make it valuable in both research and industrial applications.
Properties
CAS No. |
25114-58-3 |
|---|---|
Molecular Formula |
C2H4InO2 |
Molecular Weight |
174.87 g/mol |
IUPAC Name |
indium(3+);triacetate |
InChI |
InChI=1S/C2H4O2.In/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
LGHOYKSQIQISBI-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[In+3] |
Canonical SMILES |
CC(=O)O.[In] |
Key on ui other cas no. |
25114-58-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Indium triacetate used in organic synthesis?
A2: Indium triacetate acts as a catalyst in various organic reactions, often in aqueous media. [] It plays a crucial role in transformations involving non-carbon-centered radicals. These transformations include Reformatsky reactions, alkylation, and allylation reactions of carbonyl compounds. Furthermore, it facilitates reactions with electron-deficient alkenes, imine derivatives, and radical conjugate additions. Indium triacetate also contributes to metal-mediated radical cyclizations, reductive cross-coupling reactions, and other coupling reactions. Its versatility extends to oxidation and reduction reactions conducted in water.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


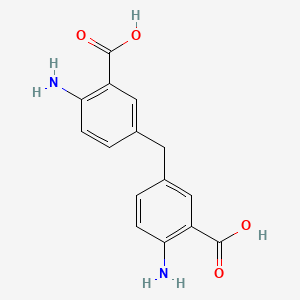
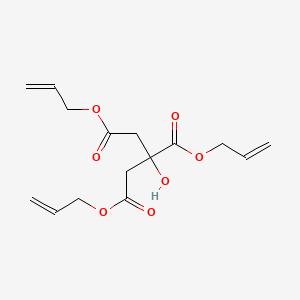
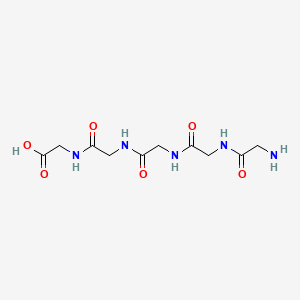

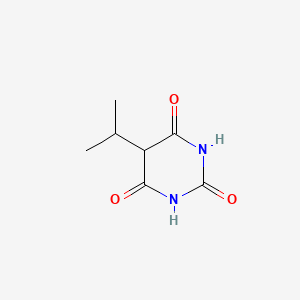
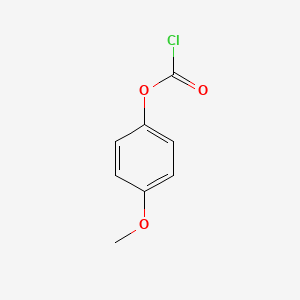
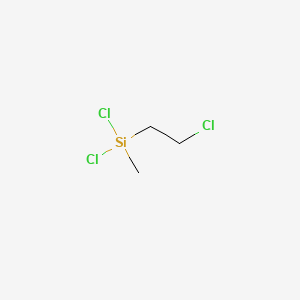


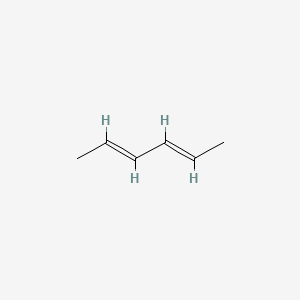


![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)

